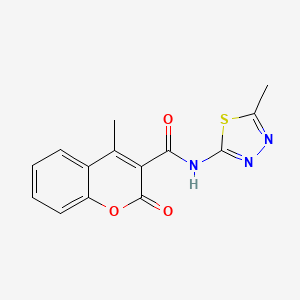

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2-oxo-2H-chromene) scaffold with a 1,3,4-thiadiazole moiety via a carboxamide linker. This compound is structurally distinct due to the methyl substituents on both the coumarin (4-methyl) and thiadiazole (5-methyl) rings, which influence its electronic properties and steric interactions with biological targets .

Properties

IUPAC Name |

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-7-9-5-3-4-6-10(9)20-13(19)11(7)12(18)15-14-17-16-8(2)21-14/h3-6H,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPESZUFPXWZGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the appropriate hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.

Coupling Reaction: The final step involves coupling the chromene core with the thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets:

Molecular Targets: Enzymes involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.

Pathways Involved: The compound may inhibit key signaling pathways like the MAPK/ERK pathway, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Key Observations:

- Coumarin vs.

- Substituent Effects : The 5-methyl group on the thiadiazole ring (common in and the target compound) improves metabolic stability, while bulkier substituents (e.g., 5-ethyl in ) increase lipophilicity and membrane permeability .

- Linker Modifications : Sulfonamide linkers (e.g., ) enhance hydrogen-bonding capacity and target affinity, whereas carboxamide linkers (e.g., the target compound) prioritize balanced solubility and bioavailability .

Pharmacological and Biochemical Comparisons

Antimicrobial Activity

- The target compound’s coumarin-thiadiazole hybrid structure is hypothesized to disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, similar to structurally related 1,3,4-thiadiazole derivatives . In contrast, the simpler 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide showed only moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), suggesting the coumarin moiety enhances potency.

Antitumor Potential

Solubility and Bioavailability

- The sulfamoylphenyl-substituted coumarin derivative exhibits higher aqueous solubility (LogP = 1.2) compared to the target compound (predicted LogP = 2.8), attributed to its polar sulfonamide group. However, the target compound’s methyl groups may reduce first-pass metabolism, improving oral bioavailability .

Biological Activity

4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly its anticancer properties, based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 301.32 g/mol. The compound features a chromene core linked to a thiadiazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1206995-33-6 |

| Molecular Formula | C₁₄H₁₁N₃O₃S |

| Molecular Weight | 301.32 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with thiadiazole precursors. The methods often utilize various coupling agents and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and chromene structures. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The mechanism appears to involve the induction of apoptotic pathways leading to cell death .

Cell Line IC50 (µM) Mechanism of Action MCF-7 10.38 Induction of apoptosis HepG2 15.00 Cell cycle arrest and apoptosis

The anticancer activity is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptotic cell death through the activation of caspases and modulation of p53 expression levels.

- DNA Interaction : It may inhibit enzymes involved in DNA replication or repair processes, further suppressing cancer cell proliferation .

Case Studies

A notable study investigated the effects of thiadiazole-based compounds on tumor-bearing mice models. The results indicated that these compounds could effectively target sarcoma cells, demonstrating their potential for selective cancer therapy .

Q & A

Q. SAR Study Design :

- Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, aryl).

- Screen in bioassays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

- Use molecular docking to predict binding affinities (e.g., GSK-3β inhibition ).

What are the recommended analytical methods for purity assessment and stability testing?

Answer:

- Purity : HPLC with UV detection (λmax ~254 nm) and >95% purity threshold .

- Stability : Accelerated degradation studies under varying pH (1.2, 7.4) and temperatures (25°C, 40°C). Monitor via:

How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., IC₅₀ via MTT).

- Validate purity : Ensure compounds are >95% pure via HPLC .

- Cross-validate results : Compare clonogenic assays (proliferation) with flow cytometry (apoptosis) to clarify mechanisms .

- Computational modeling : QSAR or molecular dynamics can reconcile structural vs. activity discrepancies .

What synthetic strategies mitigate challenges in isolating thiadiazolyl-chromene hybrids?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for purification .

- Crystallization : Ethanol/water (4:1) mixtures yield high-purity crystals (melting points: 160–278°C) .

How can in vitro cytotoxicity data be translated into in vivo efficacy studies for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.